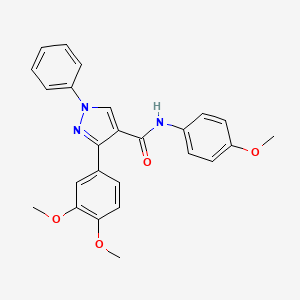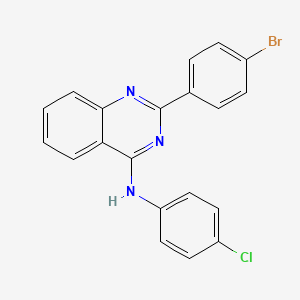
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases.
Mecanismo De Acción
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor and preventing phosphorylation of downstream signaling molecules. This results in the inhibition of cellular proliferation, migration, and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and tumor formation in vivo. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a role in atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in various cellular processes and diseases. However, it has been reported that 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can also inhibit other tyrosine kinases at high concentrations, which may lead to off-target effects. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1. Investigation of the role of EGFR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective EGFR inhibitors for use in cancer therapy.
3. Investigation of the role of EGFR in the regulation of immune responses.
4. Development of new drug delivery systems to improve the solubility and bioavailability of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
5. Investigation of the potential use of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline and 4-chlorobenzaldehyde to form 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with 2-aminobenzonitrile to yield 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been extensively used in scientific research to investigate the role of EGFR in cancer, angiogenesis, and other cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has also been used to study the role of EGFR in wound healing, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLRHLXIBVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

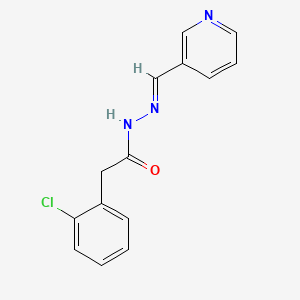
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
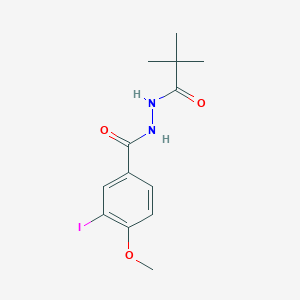

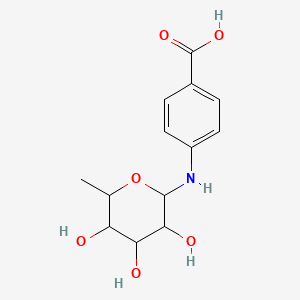
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
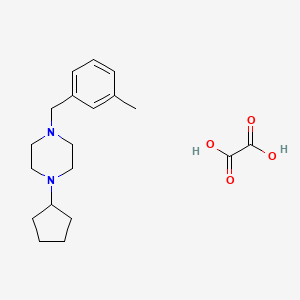
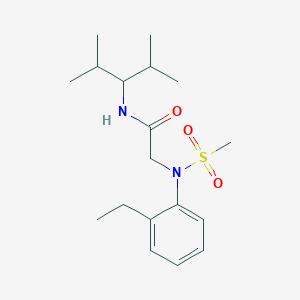
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5204373.png)
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
